molecular formula C12H12N2OS B8787324 4-(4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin-2-YL)phenol CAS No. 1174738-34-1

4-(4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin-2-YL)phenol

Cat. No. B8787324
CAS RN: 1174738-34-1
M. Wt: 232.30 g/mol
InChI Key: ALHQMCVTOYKMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin-2-YL)phenol is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin-2-YL)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin-2-YL)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1174738-34-1

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

4-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)phenol

InChI

InChI=1S/C12H12N2OS/c15-9-3-1-8(2-4-9)12-14-10-5-6-13-7-11(10)16-12/h1-4,13,15H,5-7H2

InChI Key

ALHQMCVTOYKMJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 504 (18.0 g, 47.3 mmol) was dissolved in ethanol (300 ml). To the cooled (−78° C.) solution was added boron tribromide (5 eg, 236 mmol) dropwise. After one hour cooling was removed and the mixture was stirred 16 hrs at room temperature. The reaction was quenched with MeOH, the mixture was concentrated in vacuo to give compound 505 as an oil which was used in the next step without further purification.
Name
Compound 504
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.